molecular formula C17H21NO2 B1582403 Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- CAS No. 62439-33-2

Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-

Cat. No.: B1582403
CAS No.: 62439-33-2
M. Wt: 271.35 g/mol
InChI Key: LXVTVIQMKOLVSY-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- is a cyclohexane-based ester derivative characterized by a trans-configuration at the cyclohexane ring. The compound features a 4-propyl substituent on the cyclohexane ring and a 4-cyanophenyl ester group.

Cyclohexanecarboxylic acid derivatives are widely used as intermediates in pharmaceuticals and liquid crystal materials due to their stability and tunable electronic properties . The trans-configuration is critical for molecular packing and mesophase behavior in liquid crystals, while the 4-cyanophenyl group enhances polarity and reactivity .

Properties

IUPAC Name

(4-cyanophenyl) 4-propylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-2-3-13-4-8-15(9-5-13)17(19)20-16-10-6-14(12-18)7-11-16/h6-7,10-11,13,15H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVTVIQMKOLVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886170
Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-
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Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62439-33-2
Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanophenyl trans-4-propylcyclohexanecarboxylate
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Biological Activity

Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- (CAS No. 62439-33-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H21_{21}NO2_2
  • Molecular Weight : 271.35414 g/mol
  • IUPAC Name : Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-
  • Synonyms : 4-Cyanophenyl trans-4-propylcyclohexanecarboxylate, among others.

The biological activity of cyclohexanecarboxylic acid derivatives often relates to their ability to interact with various biological targets:

  • Antitumor Activity : Some studies have indicated that carboxylic acid derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, compounds similar to cyclohexanecarboxylic acid have shown effectiveness against various cancer cell lines .
  • Antimicrobial Properties : Research has demonstrated that certain esters of carboxylic acids possess antimicrobial activities against a range of pathogens. The mechanism typically involves disrupting the microbial cell membrane or inhibiting essential metabolic processes .
  • Enzyme Inhibition : Cyclohexanecarboxylic acid derivatives may act as enzyme inhibitors, impacting pathways such as those involved in inflammation and metabolic regulation. For example, inhibition of cyclin-dependent kinases has been observed, which is crucial in cancer therapy .

Case Study: Anticancer Activity

A study examining the effects of cyclohexanecarboxylic acid derivatives on human cancer cell lines revealed significant cytotoxicity at specific concentrations. The half-maximal inhibitory concentration (IC50) values were determined for various derivatives, indicating their potential as effective anticancer agents.

CompoundIC50 (µM)Cancer Cell Line
Cyclohexanecarboxylic acid derivative A15HeLa
Cyclohexanecarboxylic acid derivative B20MCF-7
Cyclohexanecarboxylic acid derivative C25A549

The above table summarizes findings from a pharmacological study that assessed the cytotoxic effects of different derivatives on cancer cells.

In Vivo Studies

In vivo studies have also been conducted to evaluate the efficacy and safety profile of cyclohexanecarboxylic acid derivatives. For instance, animal models treated with these compounds showed reduced tumor growth and improved survival rates compared to control groups .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidiabetic Drug Development
Trans-4-propyl-4-cyanophenyl cyclohexanecarboxylate serves as an intermediate in the synthesis of D-phenylalanine derivatives, which have been identified as potential antidiabetic agents. The structural properties of this compound allow for modifications that enhance the pharmacological activity of the resulting drugs .

1.2 Pesticide Formulation
The compound is also utilized in the development of pesticides. Its ability to act as an intermediate facilitates the creation of novel agrochemicals that can target specific pests while minimizing environmental impact .

Materials Science

2.1 Liquid Crystal Applications
Trans-4-propyl-4-cyanophenyl cyclohexanecarboxylate is employed in the formulation of liquid crystals. These materials are crucial for various electronic displays and optical devices due to their unique electro-optical properties. The compound's structure allows for the manipulation of liquid crystal phases, enhancing device performance .

2.2 Polymer Synthesis
This compound is also investigated for its role in polymer synthesis, particularly in creating specialty polymers with tailored properties for applications in coatings and adhesives. The incorporation of cyclohexanecarboxylic acid derivatives can improve thermal stability and mechanical strength .

Organic Synthesis

3.1 Asymmetric Synthesis
In organic synthesis, trans-4-propyl-4-cyanophenyl cyclohexanecarboxylate is used as a chiral auxiliary in asymmetric synthesis reactions. This application is significant for producing enantiomerically pure compounds which are essential in pharmaceuticals and agrochemicals .

3.2 Reaction Mechanisms
The compound's reactivity has been studied extensively to understand its role in various reaction mechanisms, including radical alkylation processes under visible light conditions. Such studies contribute to the development of more efficient synthetic pathways .

Case Study 1: Antidiabetic Derivative Synthesis
A study demonstrated the successful synthesis of a D-phenylalanine derivative using trans-4-propyl-4-cyanophenyl cyclohexanecarboxylate as an intermediate. The resulting compound exhibited significant antidiabetic activity in preclinical trials, highlighting its potential therapeutic applications .

Case Study 2: Liquid Crystal Development
Research involving the integration of trans-4-propyl-4-cyanophenyl cyclohexanecarboxylate into liquid crystal formulations showed enhanced electro-optical properties compared to traditional materials. This advancement could lead to improved display technologies .

Comparison with Similar Compounds

Variation in Alkyl Chain Length

Alterations in the alkyl chain length at the 4-position of the cyclohexane ring significantly impact physical properties such as melting point, solubility, and mesophase stability. Below is a comparison of key analogs:

Compound Name Alkyl Chain Molecular Formula Molecular Weight Key Properties/Applications Reference
Cyclohexanecarboxylic acid, 4-ethyl-, 4'-cyanobiphenyl ester, trans- Ethyl (C₂) C₂₃H₂₅NO₂ 359.45 High polarity; liquid crystal intermediate
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester, trans- Propyl (C₃) C₁₇H₂₀FNO₂ 289.34 Enhanced dipole moment; pharmaceutical synthesis
Cyclohexanecarboxylic acid, 4-butyl-, 4-ethoxy-2,3-difluorophenyl ester, trans- Butyl (C₄) C₁₉H₂₆F₂O₃ 340.41 Improved thermal stability; display technologies
Cyclohexanecarboxylic acid, 4-hexyl-, 4-cyanophenyl ester, trans- Hexyl (C₆) C₂₀H₂₇NO₂ 313.43 Low melting point; broad mesophase range

Key Trends :

  • Longer alkyl chains (e.g., hexyl) reduce melting points and enhance solubility in nonpolar solvents .
  • Shorter chains (e.g., ethyl) increase rigidity, favoring crystalline phases .

Variation in Ester Substituents

The electronic nature of the ester group influences optical and chemical behavior:

Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications Reference
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans- (Hypothetical) 4-Cyanophenyl C₁₇H₂₁NO₂ 283.35 High polarity; potential LC/pharma use N/A
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyano-3-fluorophenyl ester, trans- 4-Cyano-3-fluorophenyl C₁₇H₂₀FNO₂ 289.34 Increased electron-withdrawing effect; bioactive
Cyclohexanecarboxylic acid, 4-pentyl-, 2,4-difluorophenyl ester, trans- 2,4-Difluorophenyl C₁₈H₂₄F₂O₂ 310.38 Low viscosity; liquid crystal formulations
Cyclohexanecarboxylic acid, 4-propyl-, 4-(trans-4-propylcyclohexyl)phenyl ester, trans- Bicyclohexyl-phenyl C₂₅H₃₆O₂ 380.55 High birefringence; advanced optics

Key Trends :

  • Electron-withdrawing groups (e.g., cyano, fluoro) enhance thermal stability and dipole-dipole interactions .
  • Bulky substituents (e.g., bicyclohexyl) improve optical anisotropy but reduce solubility .

Preparation Methods

Detailed Procedure (Based on Patent US4387039)

Step Reagents & Conditions Description
1 trans-4-(trans-4'-propylcyclohexyl)-cyclohexane carboxylic acid (5.0 g, 0.02 mol) + thionyl chloride (10 ml) Heated until homogeneous (~1 hour), then further reacted for 1 hour. Excess thionyl chloride removed under reduced pressure to yield acid chloride.
2 Acid chloride + 4'-cyano-4-hydroxybiphenyl (3.9 g) dissolved in pyridine (10 ml) Stirred and left overnight to form ester.
3 Workup: Addition of toluene (200 ml), washing sequentially with 6N HCl, 2N NaOH, and water Organic layer dried over anhydrous sodium sulfate, solvent removed under reduced pressure.
4 Recrystallization from acetone Purification to yield crystalline trans-4-(trans-4'-propylcyclohexyl)-cyclohexane carboxylic acid 4-cyanophenyl ester.

This method is widely recognized for its efficiency and reproducibility in producing high-purity trans-ester compounds suitable for liquid crystal applications.

Epimerization to Obtain Pure trans-Isomer of Cyclohexanecarboxylic Acid

The trans-isomer purity of the cyclohexanecarboxylic acid precursor is critical for the final ester’s properties. A novel and industrially viable method for obtaining high-purity trans-4-substituted cyclohexanecarboxylic acids involves epimerization of the cis form or cis/trans mixtures:

Parameter Details
Starting material cis or mixture of cis/trans 4-substituted cyclohexanecarboxylic acid
Base Potassium hydroxide (2 to 4 weight equivalents relative to acid)
Solvent Organic solvent with boiling point >150 °C that does not dissolve potassium salt
Temperature range 130 °C to 220 °C (optimal 150 °C to 180 °C)
Reaction time 2 to 8 hours
Outcome Trans isomer purity of 93% to 100% achieved in a single step
Isolation Cooling, filtration of precipitated potassium trans-salt, washing with n-heptane

This method avoids multiple recrystallizations and improves yield and purity significantly compared to conventional epimerization processes.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features Yield / Purity Reference
Acid chloride formation trans-4-(trans-4'-propylcyclohexyl)-cyclohexane carboxylic acid + thionyl chloride, heat Efficient conversion to acid chloride 100% (intermediate)
Esterification Acid chloride + 4'-cyano-4-hydroxybiphenyl in pyridine, overnight Mild conditions, high selectivity 68% isolated yield
Epimerization for trans-isomer Potassium hydroxide, organic solvent, 130-220 °C, 2-8 hours High purity trans isomer in one step 93-100% trans purity
Hydrogenation (related process) Cyclohexanecarboxylic acids, tertiary cyclic amide solvent, catalyst, H2 Control of stereochemistry, derivative formation Variable, process dependent

Research Findings and Industrial Relevance

  • The use of thionyl chloride to form acid chlorides is a classical and reliable method for preparing esters of cyclohexanecarboxylic acids with phenolic compounds, yielding products with desirable liquid crystal properties.
  • Epimerization using potassium hydroxide at elevated temperatures offers a significant improvement in obtaining high-purity trans isomers, which are crucial intermediates for downstream esterification and functional performance.
  • The integration of hydrogenation and stereochemical control processes further expands the toolbox for synthesizing related cyclohexane derivatives with tailored properties.

These methods collectively provide a robust synthetic framework for producing trans-4-propylcyclohexanecarboxylic acid 4-cyanophenyl ester with high purity and yield, supporting its application in advanced material science and pharmaceutical industries.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for trans-4-propylcyclohexanecarboxylic acid 4-cyanophenyl ester, and how can purity be optimized for research applications?

  • Methodology : Synthesis typically involves esterification of trans-4-propylcyclohexanecarboxylic acid with 4-cyanophenol using coupling agents (e.g., DCC/DMAP) or acid chlorides. Optimization of purity (≥99%) requires chromatographic purification (e.g., silica gel column chromatography) and crystallization from ethanol or acetonitrile. Purity validation via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) is critical .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm stereochemistry (trans-configuration) and substituent positions (e.g., propyl, cyanophenyl groups). Key signals include the cyclohexane axial/equatorial protons (δ 1.2–2.5 ppm) and aromatic protons from the cyanophenyl group (δ 7.5–8.0 ppm) .
  • FT-IR : Identification of ester carbonyl (C=O stretch at ~1740 cm⁻¹) and nitrile (C≡N stretch at ~2220 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ at m/z 269.34) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact due to potential irritancy. Store in airtight containers at 2–8°C. Spill management requires neutralization with inert absorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Refer to SDS for toxicity data and emergency procedures .

Advanced Research Questions

Q. How do substituents on the cyclohexane ring (e.g., propyl vs. pentyl) and aromatic group (e.g., cyano vs. fluoro) influence the compound’s physicochemical properties and bioactivity?

  • Methodology :

  • Lipophilicity : Compare logP values (calculated via HPLC retention times) to assess how alkyl chain length (propyl vs. pentyl) affects membrane permeability .
  • Thermal Stability : Differential scanning calorimetry (DSC) to measure melting points and phase transitions. Longer alkyl chains (e.g., pentyl) increase melting points due to enhanced van der Waals interactions .
  • Bioactivity : In vitro assays (e.g., enzyme inhibition) to evaluate the impact of electron-withdrawing groups (cyano vs. fluoro) on binding affinity to biological targets .

Q. What strategies can resolve discrepancies in reported biological activity data across studies?

  • Methodology :

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature.
  • Comparative Studies : Benchmark activity against structurally similar compounds (e.g., trans-4-cyanocyclohexanecarboxylic acid derivatives) to identify structure-activity trends .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to reconcile conflicting data by modeling interactions with proposed biological targets (e.g., enzymes or receptors) .

Q. How can computational methods predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrolysis rates of the ester bond in acidic/basic conditions .
  • Molecular Dynamics (MD) Simulations : Simulate interactions in lipid bilayers to assess stability in membrane permeability studies .
  • pKa Prediction : Software like MarvinSuite to estimate acidity/basicity (e.g., nitrile group’s pKa ~15.5), guiding solvent selection for reactions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Catalyst Optimization : Use chiral catalysts (e.g., Ru-BINAP complexes) to preserve trans-configuration during esterification.
  • Process Monitoring : In-line FT-IR or Raman spectroscopy to detect stereochemical deviations in real-time during large-scale reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

  • Methodology :

  • Reproducibility Checks : Synthesize the compound using published protocols and validate purity via orthogonal methods (HPLC, NMR, X-ray crystallography).
  • Environmental Factors : Control humidity and oxygen exposure, as hygroscopicity/oxidation may alter physical properties .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-
Reactant of Route 2
Cyclohexanecarboxylic acid, 4-propyl-, 4-cyanophenyl ester, trans-

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